Acetonitrile hydrochloride CAS 73233-19-9 properties
Acetonitrile hydrochloride CAS 73233-19-9 properties
An In-depth Technical Guide to Acetonitrile and its Hydrochloride Salt (CAS 73233-19-9)
This guide provides a comprehensive technical overview of Acetonitrile, with a specific focus on its properties, applications, and safety protocols relevant to researchers, scientists, and drug development professionals. We will begin by identifying Acetonitrile Hydrochloride (CAS 73233-19-9) and then delve into the extensive data available for its parent compound, Acetonitrile (CAS 75-05-8), which is fundamental to understanding its chemistry and handling.
Core Identification: Acetonitrile Hydrochloride
Acetonitrile hydrochloride (CAS 73233-19-9) is the salt formed from the reaction of acetonitrile and hydrogen chloride. While acetonitrile is a ubiquitous polar aprotic solvent in laboratory and industrial settings, its hydrochloride salt is primarily encountered in specific chemical contexts, often generated in situ or used as a reagent. Due to its nature, detailed experimental data on the isolated salt is sparse. The core of this guide will, therefore, focus on the well-documented properties of acetonitrile, which dictates the behavior of any system in which its hydrochloride salt is present.
Table 1: Chemical Identifiers for Acetonitrile Hydrochloride
| Property | Value | Source |
| CAS Number | 73233-19-9 | [1] |
| Molecular Formula | C₂H₄ClN | [1] |
| Molecular Weight | 77.51 g/mol | [1] |
| IUPAC Name | acetonitrile;hydrochloride | [1] |
| InChI | InChI=1S/C2H3N.ClH/c1-2-3;/h1H3;1H | [1] |
| InChIKey | PWUBONDMIMDOQY-UHFFFAOYSA-N | [1] |
| SMILES | CC#N.Cl | [1] |
The formation of acetonitrile hydrochloride involves the protonation of the lone pair of electrons on the nitrogen atom of the nitrile group by hydrogen chloride. Acetonitrile is a very weak base, so this equilibrium lies far to the left in the presence of any protic substance, but the salt can be significant in non-polar, aprotic environments.
Caption: Formation of Acetonitrile Hydrochloride.
Acetonitrile (CAS 75-05-8): A Comprehensive Technical Profile
Acetonitrile (CH₃CN), also known as methyl cyanide, is the simplest organic nitrile.[2] It is a colorless liquid valued for its unique properties as a polar aprotic solvent, making it indispensable in both analytical and synthetic chemistry.[2][3][4]
Physicochemical Properties
The utility of acetonitrile stems from its distinct physical properties, which allow it to dissolve a wide range of polar and non-polar compounds.[3] It is completely miscible with water, alcohols, and many other organic solvents.[3]
Table 2: Key Physicochemical Properties of Acetonitrile
| Property | Value | Source(s) |
| Molecular Weight | 41.05 g/mol | [2][5][6] |
| Appearance | Colorless, limpid liquid with an aromatic odor | [2][7][8] |
| Boiling Point | 81.6 °C (1013 hPa) | [5][7][8] |
| Melting Point | -45.7 °C | [5][7][8] |
| Density | 0.78 g/cm³ (at 20 °C) | [2][5][7] |
| Flash Point | 2 °C (Closed Cup) | [5] |
| Vapor Pressure | 98.64 hPa (at 20 °C) | [5] |
| Solubility | Miscible with water, alcohol, ether, acetone, benzene | [3][8][9] |
| Refractive Index | ~1.344 (at 20 °C) | [6][8] |
| Autoignition Temp. | 524 °C | [5] |
| Explosion Limits | 3.0 - 17% (V) | [5] |
Spectroscopic Data
The structure of acetonitrile is simple, leading to a clean and easily identifiable NMR spectrum.
-
¹H NMR: A single peak is observed for the three equivalent methyl protons. In CDCl₃, this singlet appears at approximately 2.0 ppm.[10]
-
Mass Spectrometry: The molecular ion peak (M+) is observed at m/z = 41.[10]
Reactivity and Chemical Behavior
The chemical behavior of acetonitrile is dominated by the carbon-nitrogen triple bond and its properties as a solvent.
-
Solvent Properties: As a polar aprotic solvent, it can dissolve a wide range of substances, including many salts, without participating in proton-transfer reactions.[2] This makes it an excellent medium for organic synthesis and as a mobile phase in chromatography.[11]
-
Reactivity of the Nitrile Group: The nitrile group is susceptible to nucleophilic addition. For instance, it undergoes hydrolysis in the presence of strong acids or bases to form acetamide and subsequently acetic acid.[7] It also reacts with Grignard reagents to form ketones after hydrolysis.[7]
-
Stability and Incompatibilities: Acetonitrile is stable under normal conditions.[12] However, it is highly flammable and its vapors can form explosive mixtures with air.[9][13] It is incompatible with strong oxidizing agents, strong acids, reducing agents, and bases.[9][12]
-
Hazardous Decomposition: When heated to decomposition, acetonitrile can produce highly toxic fumes, including hydrogen cyanide, carbon monoxide, carbon dioxide, and oxides of nitrogen.[9][12]
Core Applications in Research and Development
The high purity and suitable physicochemical properties of acetonitrile make it a solvent of choice in numerous high-tech applications.
-
High-Performance Liquid Chromatography (HPLC): Due to its low viscosity, high elution strength, and low UV cutoff, acetonitrile is one of the most common solvents used for the mobile phase in reverse-phase HPLC.[4][11] Gradient grade solvents are available to minimize baseline drift during analysis.[5]
-
Organic and Pharmaceutical Synthesis: It serves as a versatile reaction medium for the synthesis of active pharmaceutical ingredients (APIs), intermediates, and other fine chemicals.[3][11]
-
DNA and Oligonucleotide Synthesis: Anhydrous grades of acetonitrile are critical for automated DNA and RNA synthesis, where the presence of water must be strictly controlled.
-
Electrochemistry: It is employed as a solvent in electrochemical applications, including battery research.[2][4]
Safety, Handling, and Experimental Protocols
The safe handling of acetonitrile is paramount due to its flammability and toxicity. The following protocols are based on established safety data for acetonitrile.
Hazard Identification and Classification
Acetonitrile is classified as a hazardous substance. Adherence to GHS classifications is mandatory for ensuring laboratory safety.
Table 3: GHS Hazard and Precautionary Statements for Acetonitrile
| Category | Code | Statement | Source(s) |
| Hazard | H225 | Highly flammable liquid and vapour. | [5][13] |
| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. | [5][13] | |
| H319 | Causes serious eye irritation. | [5][13] | |
| Precautionary | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [13][14] |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [13][14] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [5][13] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] | |
| P312 | Call a POISON CENTRE/doctor if you feel unwell. | [13] |
Protocol: Standard Laboratory Handling of Acetonitrile
This workflow outlines the critical steps for safely using acetonitrile in a research environment.
-
Preparation and Engineering Controls:
-
Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Remove all potential ignition sources (e.g., open flames, hot plates, non-intrinsically safe equipment) from the work area.[13]
-
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves (consult glove manufacturer's compatibility charts).
-
Don chemical splash goggles and a face shield for enhanced protection.
-
Wear a flame-resistant lab coat.
-
-
Dispensing and Use:
-
Storage:
-
Waste Disposal:
-
Dispose of acetonitrile waste in a designated, properly labeled hazardous waste container.
-
Follow all local, regional, and national regulations for hazardous waste disposal.
-
Sources
- 1. Acetonitrile--hydrogen chloride (1/1) | C2H4ClN | CID 22261314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gneechemical.com [gneechemical.com]
- 4. Atom Scientific Ltd | Product | Acetonitrile 99.9% ACS [atomscientific.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. 75-05-8・Acetonitrile・019-08631・015-08633[Detail Information] | [Synthesis & Materials][Analytical Chemistry][Pharma Manufacturing & QC]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. byjus.com [byjus.com]
- 8. acetonitrile [chemister.ru]
- 9. ACETONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Acetonitrile (75-05-8) 1H NMR [m.chemicalbook.com]
- 11. Acetonitrile 99.9% CAS 75-05-8 - PanReac AppliChem [itwreagents.com]
- 12. fishersci.com [fishersci.com]
- 13. chemos.de [chemos.de]
- 14. agilent.com [agilent.com]
- 15. criver.com [criver.com]
- 16. carlroth.com [carlroth.com]
